molecular formula C34H38N4O7 B12382493 4-[(2R)-4-[(4-hydroxyphenyl)methyl]-5-[(4-methoxyphenyl)methyl]-3-oxo-2-propan-2-yl-2H-pyrazin-1-yl]-3-nitro-N-[[(2S)-oxolan-2-yl]methyl]benzamide

4-[(2R)-4-[(4-hydroxyphenyl)methyl]-5-[(4-methoxyphenyl)methyl]-3-oxo-2-propan-2-yl-2H-pyrazin-1-yl]-3-nitro-N-[[(2S)-oxolan-2-yl]methyl]benzamide

Cat. No.: B12382493
M. Wt: 614.7 g/mol
InChI Key: UZVHJOMTRTYDKL-BHDXBOSCSA-N
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Description

4-[(2R)-4-[(4-hydroxyphenyl)methyl]-5-[(4-methoxyphenyl)methyl]-3-oxo-2-propan-2-yl-2H-pyrazin-1-yl]-3-nitro-N-[[(2S)-oxolan-2-yl]methyl]benzamide is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, nitro, and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2R)-4-[(4-hydroxyphenyl)methyl]-5-[(4-methoxyphenyl)methyl]-3-oxo-2-propan-2-yl-2H-pyrazin-1-yl]-3-nitro-N-[[(2S)-oxolan-2-yl]methyl]benzamide typically involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:

    Formation of the Pyrazinone Core: The synthesis begins with the formation of the pyrazinone core. This step involves the condensation of appropriate starting materials under controlled conditions to form the pyrazinone ring.

    Introduction of Substituents: The next steps involve the introduction of various substituents, such as the hydroxyphenyl, methoxyphenyl, and nitro groups. These steps typically involve electrophilic aromatic substitution reactions.

    Formation of the Amide Bond: The final step involves the formation of the amide bond, which is achieved through the reaction of the amine group with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(2R)-4-[(4-hydroxyphenyl)methyl]-5-[(4-methoxyphenyl)methyl]-3-oxo-2-propan-2-yl-2H-pyrazin-1-yl]-3-nitro-N-[[(2S)-oxolan-2-yl]methyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles for substitution reactions include halides (e.g., chloride, bromide) and amines.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-[(2R)-4-[(4-hydroxyphenyl)methyl]-5-[(4-methoxyphenyl)methyl]-3-oxo-2-propan-2-yl-2H-pyrazin-1-yl]-3-nitro-N-[[(2S)-oxolan-2-yl]methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structure of this compound makes it a potential candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: This compound can be used in biological studies to investigate its effects on various biological pathways and processes.

Mechanism of Action

The mechanism of action of 4-[(2R)-4-[(4-hydroxyphenyl)methyl]-5-[(4-methoxyphenyl)methyl]-3-oxo-2-propan-2-yl-2H-pyrazin-1-yl]-3-nitro-N-[[(2S)-oxolan-2-yl]methyl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are likely mediated through its ability to bind to these targets and modulate their activity.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(2R)-4-[(4-hydroxyphenyl)methyl]-5-[(4-methoxyphenyl)methyl]-3-oxo-2-propan-2-yl-2H-pyrazin-1-yl]-3-nitro-N-[[(2S)-oxolan-2-yl]methyl]benzamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C34H38N4O7

Molecular Weight

614.7 g/mol

IUPAC Name

4-[(2R)-4-[(4-hydroxyphenyl)methyl]-5-[(4-methoxyphenyl)methyl]-3-oxo-2-propan-2-yl-2H-pyrazin-1-yl]-3-nitro-N-[[(2S)-oxolan-2-yl]methyl]benzamide

InChI

InChI=1S/C34H38N4O7/c1-22(2)32-34(41)36(20-24-6-11-27(39)12-7-24)26(17-23-8-13-28(44-3)14-9-23)21-37(32)30-15-10-25(18-31(30)38(42)43)33(40)35-19-29-5-4-16-45-29/h6-15,18,21-22,29,32,39H,4-5,16-17,19-20H2,1-3H3,(H,35,40)/t29-,32+/m0/s1

InChI Key

UZVHJOMTRTYDKL-BHDXBOSCSA-N

Isomeric SMILES

CC(C)[C@@H]1C(=O)N(C(=CN1C2=C(C=C(C=C2)C(=O)NC[C@@H]3CCCO3)[N+](=O)[O-])CC4=CC=C(C=C4)OC)CC5=CC=C(C=C5)O

Canonical SMILES

CC(C)C1C(=O)N(C(=CN1C2=C(C=C(C=C2)C(=O)NCC3CCCO3)[N+](=O)[O-])CC4=CC=C(C=C4)OC)CC5=CC=C(C=C5)O

Origin of Product

United States

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